molecular formula C21H19BrN2O2S2 B3016763 2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 686772-86-1

2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

Cat. No. B3016763
CAS RN: 686772-86-1
M. Wt: 475.42
InChI Key: AIEUSEGSGFHWAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-[(4-Bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one" is a heterocyclic molecule that belongs to the class of thienopyrimidinones. This class of compounds is known for a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .

Synthesis Analysis

The synthesis of related sulfanyl pyrimidin-4(3H)-one derivatives has been reported through various methods. One approach involves the cyclocondensation of 4-substituted 4-methoxy-1,1,1-trichloroalk-3-en-2-ones with nonsymmetric 1-substituted 2-methylisothiourea sulfates under mild basic conditions, yielding a series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones with good yields . Another method includes the reaction of compounds with phenacyl bromide derivatives to give various sulfanyl pyrimidin-4(3H)-one derivatives . These methods highlight the versatility and regioselectivity in synthesizing pyrimidinone derivatives.

Molecular Structure Analysis

The molecular structure of pyrimidinone derivatives can exhibit polymorphism, as seen in the case of 4-amino-1-benzyl-2-(methylsulfanyl)pyrimidin-6(1H)-one, which crystallizes in two polymorphic forms. The polymorphs differ in the way molecules are linked by hydrogen bonds and aromatic pi-pi interactions, forming distinct molecular chains and sheets . Such structural variations can significantly influence the physical properties and biological activity of these compounds.

Chemical Reactions Analysis

The chemical reactivity of pyrimidinone derivatives can be modified through various reactions such as benzylation and nitrosation. For instance, the benzylation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one leads to the formation of benzylated derivatives, which can further undergo nitrosation to yield nitrosopyrimidinones . These reactions not only alter the chemical structure but also have the potential to affect the biological activity of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidinone derivatives are influenced by their molecular structure. The introduction of different substituents can affect the molecule's solubility, melting point, and stability. For example, the presence of a hydroxy group in certain positions of the pyridopyrimidinone derivatives enhances their inhibitory potency against aldose reductase, an enzyme implicated in diabetic complications . Additionally, the presence of phenol or catechol moieties is crucial for the pharmacophoric recognition by the enzyme, demonstrating the importance of specific functional groups in the biological activity of these compounds .

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of thieno[3,2-d]pyrimidine, a category that includes the compound , have demonstrated potent anticancer activity. For instance, Hafez and El-Gazzar (2017) synthesized various 6-phenyl-thieno[3,2-d]pyrimidine derivatives showing significant growth inhibition on human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HCT-116 (colonic carcinoma) (Hafez & El-Gazzar, 2017).

Dual Inhibitory Activity

Gangjee et al. (2008) synthesized analogues of thieno[2,3-d]pyrimidine, demonstrating dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial in DNA synthesis and repair, suggesting potential in cancer therapeutics (Gangjee et al., 2008).

Structural Analysis and Polymorphism

Glidewell et al. (2003) studied compounds closely related to the subject compound, focusing on their crystalline structures and polymorphic forms. This kind of research aids in understanding the physical and chemical properties of these compounds, which is essential for their application in drug development (Glidewell et al., 2003).

properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O2S2/c1-2-26-17-9-7-16(8-10-17)24-20(25)19-18(11-12-27-19)23-21(24)28-13-14-3-5-15(22)6-4-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEUSEGSGFHWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.